molecular formula C14H13N3 B10980803 1-methyl-N-phenyl-1H-benzimidazol-2-amine CAS No. 2219-14-9

1-methyl-N-phenyl-1H-benzimidazol-2-amine

Cat. No.: B10980803
CAS No.: 2219-14-9
M. Wt: 223.27 g/mol
InChI Key: BASOYPSBRDWRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-phenyl-1H-benzimidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole core with a methyl group at the 1-position and a phenyl group attached to the nitrogen at the 2-position.

Preparation Methods

The synthesis of 1-methyl-N-phenyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride derivative. One common method is the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out under mild conditions, often in a mixture of solvents, and the product is purified by washing with hexane and water.

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors and greener solvents to enhance yield and efficiency .

Chemical Reactions Analysis

1-Methyl-N-phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring can yield nitro derivatives, while halogenation can produce halogenated benzimidazoles.

Comparison with Similar Compounds

1-Methyl-N-phenyl-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity.

Properties

CAS No.

2219-14-9

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-methyl-N-phenylbenzimidazol-2-amine

InChI

InChI=1S/C14H13N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)

InChI Key

BASOYPSBRDWRDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3

solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.